3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Description
3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a useful research compound. Its molecular formula is C25H21N3O3S and its molecular weight is 443.52. The purity is usually 95%.
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Biological Activity
The compound 3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a member of the pyrimido[4,5-b]quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antifungal properties, supported by recent research findings and case studies.
Chemical Structure
The compound features a complex structure that includes:
- A pyrimido[4,5-b]quinoline core.
- A methoxyphenethyl substituent.
- A thiophene ring.
This unique arrangement is believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimido[4,5-b]quinoline exhibit significant anticancer properties. For instance, a series of novel derivatives were synthesized and tested against the Michigan Cancer Foundation-7 (MCF-7) cell line. Key findings include:
- Cytotoxicity : Some compounds showed higher cytotoxic activity than lapatinib, a known anticancer drug. Notably:
- Mechanism of Action : The most active compound (4l) induced cell-cycle arrest at the S phase and apoptosis in MCF-7 cells at a rate 60-fold higher than untreated controls. Additionally, it inhibited cancer metastasis by reducing cell infiltration by 45% compared to controls .
Summary of Anticancer Activity
Compound | IC50 (µM) | Mechanism of Action | Metastasis Inhibition |
---|---|---|---|
4l | 1.62 | S phase arrest; apoptosis | 45% |
4d | 2.67 | - | - |
4i | 4.31 | - | - |
Antifungal Activity
The antifungal properties of pyrimido[4,5-b]quinoline derivatives were also investigated. A study reported the synthesis and evaluation of various derivatives against several fungal strains:
- Compounds exhibited inhibitory activities against Candida dubliniensis, with minimum inhibitory concentrations (MIC90) ranging from 1-8 µg/mL .
- Specifically, compound D13 demonstrated the most potent antifungal activity with MIC90 values between 1-4 µg/mL against multiple Candida species .
Summary of Antifungal Activity
Compound | MIC90 (µg/mL) | Target Fungi |
---|---|---|
D13 | 1-4 | C. dubliniensis, C. albicans |
D9 | 4-8 | C. dubliniensis |
D10 | 4-8 | C. dubliniensis |
Case Studies
- Anticancer Study : A series of pyrimido[4,5-b]quinolines were synthesized via Dimroth rearrangement and tested for their effects on MCF-7 cells. The most promising compounds not only inhibited cell growth but also showed potential as dual inhibitors for EGFR and HER2 pathways .
- Antifungal Evaluation : Another study synthesized pyrimido derivatives using an eco-friendly approach and screened them for antifungal activity using broth microdilution methods. The results indicated that specific substitutions on the phenyl ring enhanced antifungal efficacy .
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-27-19-7-4-3-6-18(19)22(29)21-24(27)26-23(20-8-5-15-32-20)28(25(21)30)14-13-16-9-11-17(31-2)12-10-16/h3-12,15H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEWUSSKCRFEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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